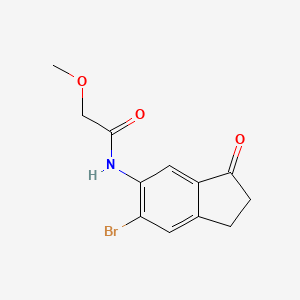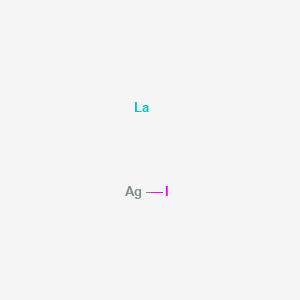
Iodosilver--lanthanum (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodosilver–lanthanum (1/1) is a compound that combines the elements iodine, silver, and lanthanum. Lanthanum is a rare earth element known for its unique electronic, optical, and magnetic properties . Silver is well-known for its antimicrobial properties and is widely used in various medical and industrial applications . The combination of these elements results in a compound with potentially interesting and useful properties.
Vorbereitungsmethoden
The preparation of iodosilver–lanthanum (1/1) can be achieved through various synthetic routes. One common method involves the reaction of lanthanum metal with iodine to form lanthanum (III) iodide . This can be followed by the reaction of lanthanum (III) iodide with silver nitrate to form iodosilver–lanthanum (1/1). The reaction conditions typically involve heating the reactants in a controlled environment to ensure complete reaction and formation of the desired compound.
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction routes but with optimized conditions for higher yield and purity. Techniques such as solid-state synthesis, sol-gel methods, and hydrothermal synthesis are commonly employed in industrial settings .
Analyse Chemischer Reaktionen
Iodosilver–lanthanum (1/1) can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, lanthanum can react with oxygen to form lanthanum (III) oxide, and with halogens to form lanthanum (III) halides . Silver in the compound can participate in redox reactions, forming silver oxide or silver halides depending on the reaction conditions .
Common reagents used in these reactions include oxygen, halogens (such as chlorine and bromine), and acids (such as hydrochloric acid and sulfuric acid). The major products formed from these reactions include lanthanum oxides, lanthanum halides, silver oxides, and silver halides .
Wissenschaftliche Forschungsanwendungen
In chemistry, it can be used as a catalyst in various reactions due to the unique properties of lanthanum and silver . In biology and medicine, the antimicrobial properties of silver make this compound useful in developing new antimicrobial agents and coatings for medical devices . Additionally, the optical and magnetic properties of lanthanum can be exploited in developing new materials for optical sensors and magnetic devices .
Wirkmechanismus
The mechanism of action of iodosilver–lanthanum (1/1) involves the interaction of its constituent elements with various molecular targets. Lanthanum can bind to phosphate groups in biological molecules, affecting their function and stability . Silver ions can disrupt microbial cell membranes and interfere with their metabolic processes, leading to cell death . The combination of these effects results in a compound with potent antimicrobial and catalytic properties.
Vergleich Mit ähnlichen Verbindungen
Iodosilver–lanthanum (1/1) can be compared with other similar compounds such as lanthanum (III) iodide and silver iodide. Lanthanum (III) iodide is primarily used for its optical and magnetic properties, while silver iodide is known for its antimicrobial properties . The combination of lanthanum and silver in iodosilver–lanthanum (1/1) results in a compound that possesses both sets of properties, making it unique and potentially more versatile in its applications.
Similar compounds include lanthanum (III) chloride, lanthanum (III) bromide, and silver chloride, each with its own set of properties and applications .
Eigenschaften
CAS-Nummer |
497858-49-8 |
|---|---|
Molekularformel |
AgILa |
Molekulargewicht |
373.678 g/mol |
IUPAC-Name |
iodosilver;lanthanum |
InChI |
InChI=1S/Ag.HI.La/h;1H;/q+1;;/p-1 |
InChI-Schlüssel |
WYGALIZEHOVPSE-UHFFFAOYSA-M |
Kanonische SMILES |
[Ag]I.[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
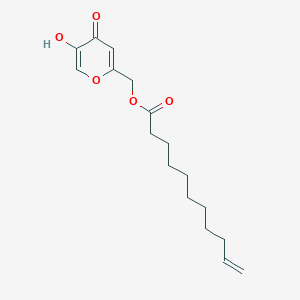
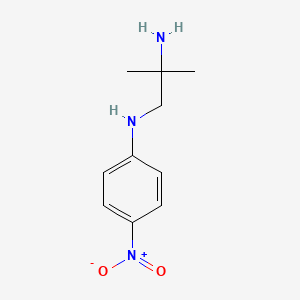
![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)
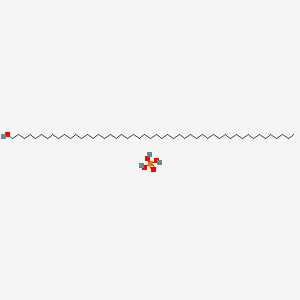
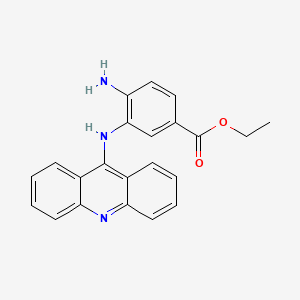
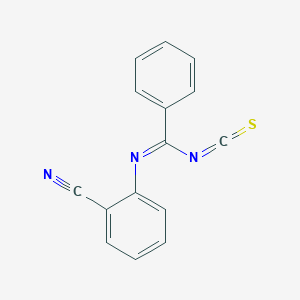
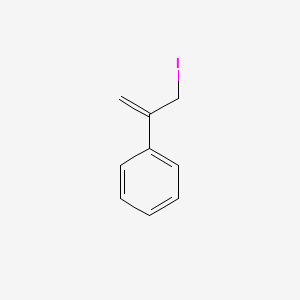
![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)
![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
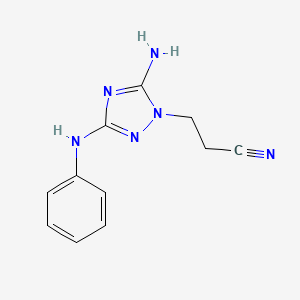
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
